molecular formula C10H21NO B13610528 4-Isopentylpiperidin-4-ol

4-Isopentylpiperidin-4-ol

Cat. No.: B13610528
M. Wt: 171.28 g/mol
InChI Key: BXZGLOJPTKVUKG-UHFFFAOYSA-N
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Description

4-Isopentylpiperidin-4-ol is a chemical compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are known for their significant roles in medicinal chemistry and pharmaceutical applications . This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopentylpiperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts such as palladium or nickel to facilitate the hydrogenation process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but optimized for large-scale production. This includes precise control of temperature, pressure, and catalyst concentration to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Isopentylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines, and other nucleophiles.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, amine derivatives.

Mechanism of Action

The mechanism of action of 4-Isopentylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, in the context of HIV treatment, the compound acts as a CCR5 antagonist, blocking the receptor and preventing the virus from entering host cells . In cancer research, it has been shown to induce cell death through the activation of apoptotic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Biological Activity

4-Isopentylpiperidin-4-ol, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and applications in various biological contexts.

  • Molecular Formula : C11H19N
  • Molecular Weight : 181.28 g/mol
  • CAS Number : 244229-36-5

This compound interacts with various biological targets, primarily focusing on neurotransmitter systems. Its action is believed to modulate pathways related to:

  • Dopaminergic Activity : Enhancing dopamine receptor activity, which may influence mood and cognitive functions.
  • Serotonergic Systems : Potentially affecting serotonin levels, contributing to anxiolytic or antidepressant effects.
  • GABAergic Modulation : Acting on GABA receptors could lead to sedative effects.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescriptionReferences
AntidepressantExhibits potential antidepressant-like effects
AnxiolyticMay reduce anxiety symptoms in animal models
NeuroprotectiveShows promise in protecting neuronal health
AnalgesicPotential pain-relieving properties

Case Studies and Research Findings

Several studies have investigated the effects of this compound in various biological contexts:

  • Antidepressant Effects : A study evaluated the compound's impact on depression-like behavior in rodent models. Results indicated a significant reduction in depressive symptoms compared to control groups, suggesting its potential as an antidepressant agent.
  • Anxiolytic Properties : In another study, the compound was administered to mice subjected to stress tests. The findings revealed that treated mice exhibited reduced anxiety-related behaviors, supporting its use as an anxiolytic.
  • Neuroprotection : Research focusing on neurodegenerative diseases highlighted the compound's ability to protect against oxidative stress in neuronal cells. This suggests a role in preventing neurodegeneration.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

4-(3-methylbutyl)piperidin-4-ol

InChI

InChI=1S/C10H21NO/c1-9(2)3-4-10(12)5-7-11-8-6-10/h9,11-12H,3-8H2,1-2H3

InChI Key

BXZGLOJPTKVUKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1(CCNCC1)O

Origin of Product

United States

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